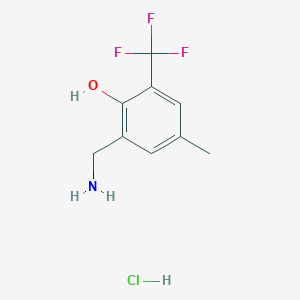
2-(aminomethyl)-4-methyl-6-(trifluoromethyl)phenol;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(aminomethyl)-4-methyl-6-(trifluoromethyl)phenol;hydrochloride is a chemical compound with the molecular formula C8H10ClF3NO. This compound is known for its unique structure, which includes an aminomethyl group, a methyl group, and a trifluoromethyl group attached to a phenol ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(aminomethyl)-4-methyl-6-(trifluoromethyl)phenol;hydrochloride typically involves multiple steps. One common method includes the following steps:
Nitration: The starting material, 4-methyl-2-nitrophenol, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Aminomethylation: The amino group is further reacted with formaldehyde and a secondary amine to introduce the aminomethyl group.
Trifluoromethylation: The trifluoromethyl group is introduced using a reagent like trifluoromethyl iodide under specific conditions.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-(aminomethyl)-4-methyl-6-(trifluoromethyl)phenol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The aminomethyl group can be reduced to a primary amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Primary amines.
Substitution: Various substituted phenol derivatives.
Applications De Recherche Scientifique
2-(aminomethyl)-4-methyl-6-(trifluoromethyl)phenol;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(aminomethyl)-4-methyl-6-(trifluoromethyl)phenol;hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(aminomethyl)-5-(trifluoromethyl)phenol;hydrochloride
- 2-amino-4-(trifluoromethyl)phenol;hydrochloride
Uniqueness
2-(aminomethyl)-4-methyl-6-(trifluoromethyl)phenol;hydrochloride is unique due to the presence of both a methyl and a trifluoromethyl group on the phenol ring. This combination of substituents can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds.
Propriétés
Numéro CAS |
59380-16-4 |
|---|---|
Formule moléculaire |
C9H11ClF3NO |
Poids moléculaire |
241.64 g/mol |
Nom IUPAC |
2-(aminomethyl)-4-methyl-6-(trifluoromethyl)phenol;hydrochloride |
InChI |
InChI=1S/C9H10F3NO.ClH/c1-5-2-6(4-13)8(14)7(3-5)9(10,11)12;/h2-3,14H,4,13H2,1H3;1H |
Clé InChI |
AKJGVRLSQIAOOC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C(F)(F)F)O)CN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















